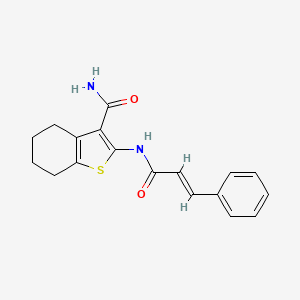![molecular formula C17H15N3O4 B5596751 5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑](/img/structure/B5596751.png)
5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multi-step reactions, starting from readily available precursors. A notable method involves the initial preparation of a dimethylcarbolic acid derivative, followed by a series of reactions including esterification, hydrazide formation, and cyclization to yield the 1,3,4-oxadiazole core. Subsequent functionalization allows for the introduction of specific substituents like the 2,5-dimethylphenoxy and 4-nitrophenyl groups (Rasool et al., 2016; Aziz‐ur‐Rehman et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing a nearly planar oxadiazole core. Structural elucidation indicates that substituents on the oxadiazole ring significantly influence the molecule's overall geometry and intermolecular interactions, leading to diverse crystalline arrangements and solid-state properties (Limbach et al., 2016).
Chemical Reactions and Properties
1,2,4-oxadiazole compounds participate in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring and the substituents attached to it. These reactions include nucleophilic substitutions and transformations that can be utilized to further modify the molecular structure, introducing new functional groups or changing existing ones to achieve desired chemical properties (Abbasi et al., 2013).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, including melting points, solubility, and crystallinity, are closely related to their molecular structure. The presence of specific substituents like the 2,5-dimethylphenoxy and 4-nitrophenyl groups affects these properties, influencing the compound's suitability for various applications. Detailed analysis of these properties is essential for understanding the behavior of these compounds in different environments (Fun et al., 2010).
Chemical Properties Analysis
The chemical properties of "5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole" derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their functional groups. Studies have shown that these compounds exhibit a range of activities, including antimicrobial and antioxidant effects, attributable to their structural components. The oxadiazole core, in particular, plays a crucial role in these properties, offering potential for the development of new materials and biologically active compounds (Shehzadi et al., 2018).
科学研究应用
药物化学和治疗潜力
1,3,4-恶二唑衍生物,包括与 5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑 结构相似的化合物,因其治疗价值而被广泛研究。这些化合物以其广泛的生物活性而闻名,使其能够与生物系统中的各种酶和受体有效结合。研究重点介绍了它们在治疗多种疾病中的应用,因为它们具有抗癌、抗真菌、抗菌、抗结核、抗炎和抗病毒等特性 (Verma 等,2019)。
合成化学和材料科学
恶二唑衍生物的合成和功能化,包括 5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑,在合成化学中具有重要意义。这些化合物作为制造金属钝化剂和光敏材料的通用中间体。相关化合物的实用合成方法强调了这些方法提供的环境和效率优势,促进了绿色化学原则 (Gu 等,2009)。
药物开发
在制药行业中,1,3,4-恶二唑的结构特征类似于 5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑 的核心结构,在药物开发中起着至关重要的作用。它在各种合成分子中的存在允许与生物大分子有效相互作用,从而增强药理活性。基于恶二唑的化合物的最新进展使其被认为是潜在的药物,对开发治疗各种疾病的疗法具有重大影响 (Wang 等,2022)。
抗菌和抗寄生虫应用
1,3,4-恶二唑衍生物的抗菌和抗寄生虫特性,与 5-[(2,5-二甲基苯氧基)甲基]-3-(4-硝基苯基)-1,2,4-恶二唑 相关,已得到彻底研究。这些化合物对细菌、真菌和寄生虫感染表现出广泛的活性,为开发新的抗菌和抗寄生虫剂提供了有希望的途径。它们的潜力超过了一些已知的抗生素,使其成为未来药物发现中极有希望的候选者 (Glomb & Świątek,2021)。
属性
IUPAC Name |
5-[(2,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-3-4-12(2)15(9-11)23-10-16-18-17(19-24-16)13-5-7-14(8-6-13)20(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVBTAWARSBCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-2-methylpiperidine](/img/structure/B5596681.png)
![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)

![N-[1-(cyclopentylcarbonyl)-4-piperidinyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5596703.png)

![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)
![(4aS*,7aR*)-1-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5596727.png)
![N-[1-(3,4-difluorobenzyl)piperidin-4-yl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596729.png)
![4-(4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5596733.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-1-methyl-4(1H)-quinazolinone](/img/structure/B5596750.png)